molecular formula C11H15NO4 B13585104 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone CAS No. 28294-49-7

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone

Cat. No.: B13585104
CAS No.: 28294-49-7
M. Wt: 225.24 g/mol
InChI Key: JLBXZOMISQKORM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a hydroxy group, two methoxy groups, and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methylamino group can participate in ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)ethanone: Similar structure but with one less methoxy group.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Lacks the methylamino group.

Uniqueness

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups, along with the methylamino group, allows for a diverse range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3/h4-5,12,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXZOMISQKORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197980
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28294-49-7
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28294-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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